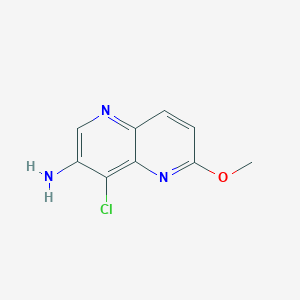
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is a chemical compound with the molecular formula C9H8ClN3O It is a derivative of 1,5-naphthyridine, a heterocyclic compound known for its diverse biological activities
Méthodes De Préparation
The synthesis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of primary aromatic amines with β-ketoesters, leading to the formation of Schiff base intermediates.
Cyclization and Decarboxylation: These intermediates undergo cyclization and subsequent decarboxylation to yield the desired naphthyridine derivative.
Chlorination: The final step involves the chlorination of the naphthyridine derivative using reagents such as phosphorus oxychloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering
Activité Biologique
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is a derivative of 1,5-naphthyridine, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as an antitumor and antimalarial agent.
The primary biological activity of this compound is attributed to its ability to intercalate with DNA. This interaction disrupts normal DNA functioning, affecting processes such as replication and transcription. The compound's binding affinity for DNA has been confirmed through molecular docking studies, indicating a significant impact on cellular functions related to gene expression and cell proliferation.
Biological Activity Overview
The compound exhibits various biological activities, notably:
- Antitumor Activity : It has shown anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism involves the disruption of DNA replication processes.
- Antimalarial Properties : Research indicates that derivatives of this compound have been explored for their potential as prophylactic agents against malaria. While initial tests did not show significant activity at lower dosages, some derivatives have demonstrated protective effects at higher dosages .
Antitumor Studies
A study conducted on the anti-proliferative effects of this compound showed that it significantly inhibited the growth of HepG2 and MCF-7 cell lines. The results indicated a dose-dependent relationship where higher concentrations led to increased cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | DNA intercalation |
| MCF-7 | 12 | DNA intercalation |
| HCT116 | 20 | DNA intercalation |
Antimalarial Research
In antimalarial studies, various derivatives of this compound were synthesized and tested. One notable finding was that a derivative exhibited a protective effect against malaria at a dosage of 10 mg/kg over an extended period.
| Compound Derivative | Dosage (mg/kg) | Efficacy |
|---|---|---|
| 2-Hydroxy derivative | 10 | Prophylactic |
| 6-Methoxy derivative | 5 | No significant activity |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its interaction with biological membranes allows for effective cellular uptake, which is crucial for its efficacy as an antitumor and antimalarial agent.
Propriétés
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIILULKFVYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














